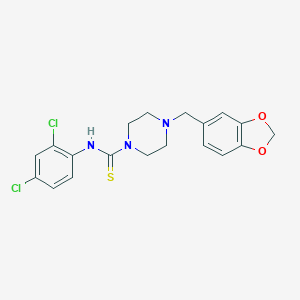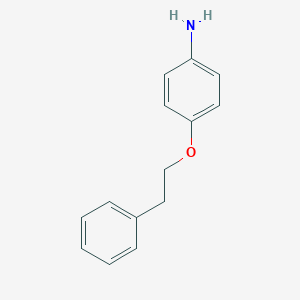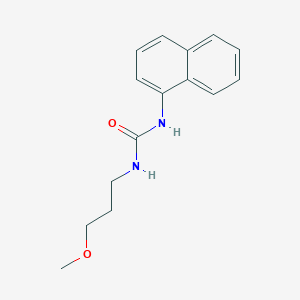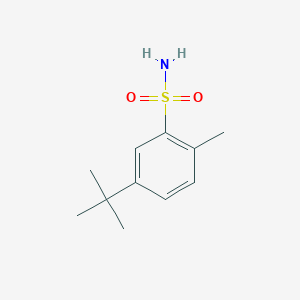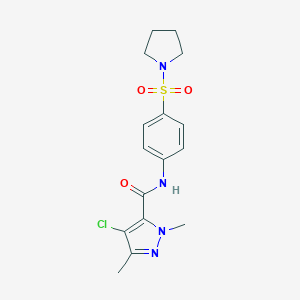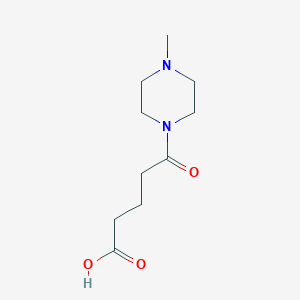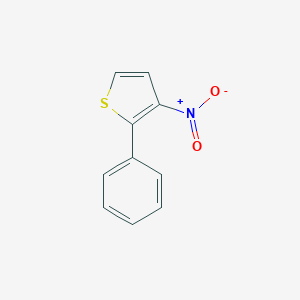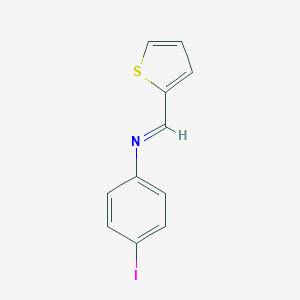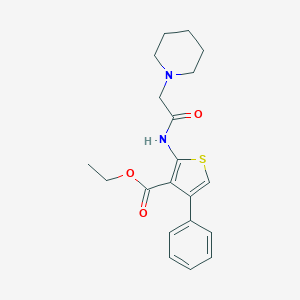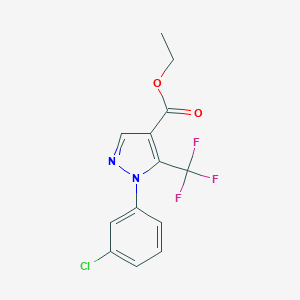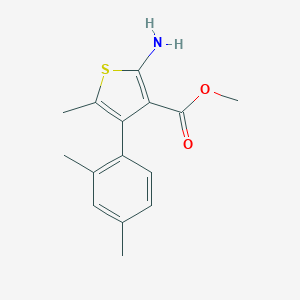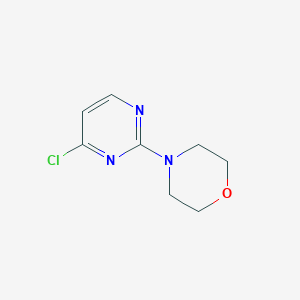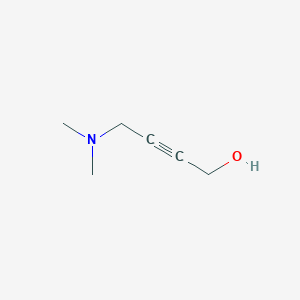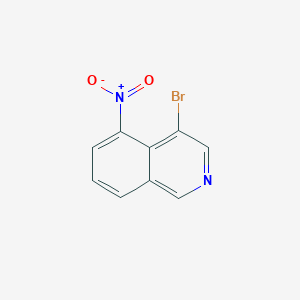
4-Bromo-5-nitroisoquinoline
概要
説明
4-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol. It is a solid substance that is typically stored in a dry room at normal temperature. This compound belongs to the class of isoquinoline derivatives and has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. One common method includes the addition of potassium nitrate to concentrated sulfuric acid, which is then slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After the removal of the cooling bath, the solution is stirred for one hour at room temperature.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: 4-Bromo-5-nitroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-Bromo-5-aminoisoquinoline.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
科学的研究の応用
4-Bromo-5-nitroisoquinoline has several scientific research applications, including:
Development of Inhibitors: It is used in the synthesis of potent and selective inhibitors of poly (ADP-ribose) polymerase-2 (PARP-2), which are significant in cancer research and therapy.
Synthesis of Pharmacologically Active Compounds: The compound plays a role in the synthesis of various pharmacologically active compounds, including molecules with potential anticancer properties.
Preparation of Polyfunctional Pyrroloisoquinolines: It is used in reactions to prepare pyrroloisoquinolines, which have applications in creating novel organic molecules with potential medicinal benefits.
Characterization in Quantum Mechanical Studies: The compound has been characterized in quantum mechanical investigations, such as examining its vibrational and electronic spectra.
Bioorganic Chemistry: It is used in bioorganic chemistry, for example, in studies involving the synthesis of novel compounds for reductive activation.
作用機序
The mechanism by which 4-Bromo-5-nitroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of poly (ADP-ribose) polymerase-2 (PARP-2), it interferes with the enzyme’s activity, which is crucial in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
類似化合物との比較
- 5-Bromoisoquinoline
- 5-Bromo-8-nitroisoquinoline
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
- 4-Bromo-5-(4-bromophenyl)isoxazole
- 5-Chloro-8-nitroisoquinoline
Uniqueness: 4-Bromo-5-nitroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a nitro group on the isoquinoline ring makes it particularly useful in the synthesis of inhibitors and pharmacologically active compounds .
特性
IUPAC Name |
4-bromo-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGEXFKJUWRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297214 | |
| Record name | 4-bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-46-4 | |
| Record name | 58142-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-bromo-5-nitroisoquinolin-1-one a significant compound in medicinal chemistry?
A1: While the provided research doesn't directly investigate the biological activity of 4-bromo-5-nitroisoquinolin-1-one itself, it highlights its importance as a synthetic precursor. The compound serves as a crucial starting point for synthesizing a variety of 4,5-disubstituted isoquinolin-1-ones. These derivatives, particularly those related to 5-aminoisoquinolin-1-one (5-AIQ), are of significant interest in drug discovery. The ability to introduce various substituents at the 4-position through palladium-catalyzed couplings makes 4-bromo-5-nitroisoquinolin-1-one a valuable building block for exploring structure-activity relationships and identifying new drug candidates.
Q2: What challenges were encountered in using 4-bromo-5-nitroisoquinolin-1-one for direct palladium-catalyzed couplings, and how were they overcome?
A2: The research indicates that both 4-bromo-5-nitroisoquinolin-1-one and 5-amino-4-bromoisoquinolin-1-one were found to be unreactive in palladium-catalyzed coupling reactions. This lack of reactivity hindered the direct introduction of desired substituents at the 4-position. To overcome this challenge, the researchers employed a protection strategy. They protected the lactam moiety of 4-bromo-5-nitroisoquinolin-1-one by converting it to either 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinoline. These protected derivatives successfully underwent Stille, Suzuki, and Buchwald-Hartwig couplings with high yields, regardless of the electronic properties or steric bulk of the arylboronic acids used. This protection strategy proved crucial for expanding the synthetic utility of 4-bromo-5-nitroisoquinolin-1-one in preparing diversely substituted isoquinolin-1-one derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
